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Compound of Interest

Compound Name: 5-Iodo-2,4-dimethylpyrimidine

Cat. No.: B11876538

Get Quote

Executive Summary
5-Iodo-2,4-dimethylpyrimidine represents a high-value heterocyclic scaffold in medicinal

chemistry and materials science. Distinguished by its unique electronic distribution—combining

an electron-deficient pyrimidine core with a reactive iodine handle at the C5 position—this

compound serves as a critical junction point for divergent synthesis. Unlike its 2-iodo or 4-iodo

isomers, the 5-iodo variant allows for selective late-stage functionalization at the "meta-like"

position relative to the nitrogen atoms, preserving the 2,4-dimethyl substitution pattern often

required for metabolic stability and hydrophobic pocket occupancy in kinase inhibitors.

This guide details the synthesis, reactivity profile, and applied research methodologies for

leveraging 5-Iodo-2,4-dimethylpyrimidine in drug discovery and agrochemical development.

[1][2]

Part 1: Chemical Profile & Reactivity Analysis
Structural Properties
The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two

nitrogen atoms. However, the C5 position is the least electron-deficient carbon on the ring,
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making it the exclusive site for electrophilic aromatic substitution (EAS). Conversely, the C-I

bond at position 5 is highly activated for oxidative addition by transition metals (Pd, Cu),

facilitating cross-coupling reactions.[2]

Formula: C₆H₇IN₂[3][4]

Molecular Weight: 234.04 g/mol [3]

Key Pharmacophore Features:

C5-Iodine: High-reactivity handle for C-C, C-N, and C-O bond formation.[2]

C2/C4-Methyls: Provide steric bulk and lipophilicity; often act as metabolic blockers

preventing oxidation at the reactive C2/C4 positions found in unsubstituted pyrimidines.

Reactivity Map
The following diagram illustrates the orthogonal reactivity inherent to the scaffold.
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Figure 1: Reactivity profile of 5-Iodo-2,4-dimethylpyrimidine highlighting the C5

functionalization vector.[2]

Part 2: Synthesis & Preparation
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Note: While 5-Iodo-2,4-dimethylpyrimidine is commercially available, in-house synthesis

ensures purity and allows for isotopic labeling if required.

Protocol: Regioselective Iodination of 2,4-
Dimethylpyrimidine
This protocol utilizes N-iodosuccinimide (NIS) for mild, regioselective iodination at the C5

position.[2]

Reagents:

2,4-Dimethylpyrimidine (1.0 equiv)

N-Iodosuccinimide (NIS) (1.1 equiv)

Trifluoroacetic acid (TFA) (Catalytic, 0.1 equiv) or Acetic Acid (solvent)[2]

Acetonitrile (ACN) (Solvent)[2]

Step-by-Step Methodology:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of

2,4-dimethylpyrimidine in 20 mL of acetonitrile.

Activation: Add 1.0 mmol (0.1 equiv) of TFA. Stir for 5 minutes at room temperature.

Rationale: Acidification activates the NIS and protonates the pyrimidine, though C5 remains

susceptible to attack.

Iodination: Add 11 mmol (1.1 equiv) of NIS portion-wise over 10 minutes.

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC

(Hexane:EtOAc 7:3) or LC-MS.[5] The product will appear as a less polar spot compared to

the starting material.

Quenching: Cool to room temperature. Pour the mixture into 50 mL of saturated Na₂S₂O₃

(sodium thiosulfate) solution to quench excess iodine (indicated by the disappearance of

yellow/brown color).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b11876538/docs?utm_src=pdf-body#technical-guide-research-applications-of-5-iodo-2-4-dimethylpyrimidine
https://pdfs.semanticscholar.org/b260/d505749d33d828b3873ab35f6db5d00ce4ba.pdf
https://pdfs.semanticscholar.org/b260/d505749d33d828b3873ab35f6db5d00ce4ba.pdf
https://pdfs.semanticscholar.org/b260/d505749d33d828b3873ab35f6db5d00ce4ba.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72482391.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11876538?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry

over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (0-20%

EtOAc in Hexanes) to yield 5-Iodo-2,4-dimethylpyrimidine as a white to off-white solid.

Part 3: Research Applications
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The primary application of this scaffold is the synthesis of biaryl systems, a structural motif

ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, VEGFR).[2]

Mechanism: The C5-I bond undergoes rapid oxidative addition to Pd(0), followed by

transmetallation with an aryl boronic acid and reductive elimination to form the C5-Aryl product.

Experimental Protocol (General):

Charge: Combine 5-Iodo-2,4-dimethylpyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

and Pd(dppf)Cl₂ (0.05 equiv) in a microwave vial.

Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and Cs₂CO₃ (2.0 equiv).

Deoxygenation: Sparge with Argon for 5 minutes.

Reaction: Seal and heat at 90°C for 12 hours (or 120°C for 30 min in microwave).

Workup: Filter through Celite, extract, and purify.

Sonogashira Coupling (Alkynylation)
Used to introduce rigid alkyne linkers, often for extending the molecule into deep protein

binding pockets or for "Click Chemistry" handles.[2]

Workflow Visualization:
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Route A: Suzuki-Miyaura Route B: Sonogashira

Start: 5-Iodo-2,4-dimethylpyrimidine

Reagents: Ar-B(OH)2, Pd(dppf)Cl2, Cs2CO3 Reagents: Terminal Alkyne, Pd(PPh3)2Cl2, CuI, Et3N

Product: 5-Aryl-2,4-dimethylpyrimidine
(Kinase Inhibitor Core)

Product: 5-Alkynyl-2,4-dimethylpyrimidine
(Rigid Linker/Probe)

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways for functionalizing the pyrimidine scaffold.

Part 4: Therapeutic & Functional Implications
Medicinal Chemistry: Kinase Inhibition
The 2,4-dimethylpyrimidine motif is structurally significant because the methyl groups can

enforce a specific conformation (atropisomerism) when coupled to bulky aryl groups at C5. This

"molecular twist" is often exploited to improve selectivity for specific kinase isoforms by

preventing the molecule from adopting a planar conformation that might bind off-target proteins.

Target Class: Tyrosine Kinases (e.g., EGFR, VEGFR).[2]

Role: The pyrimidine nitrogen (N1) often acts as a hydrogen bond acceptor for the hinge

region of the kinase ATP-binding site.

Agrochemicals
Pyrimidine derivatives are potent inhibitors of acetolactate synthase (ALS), a key enzyme in

branched-chain amino acid biosynthesis in plants.[2] The 5-iodo precursor allows for the rapid

generation of libraries of 5-substituted pyrimidines to screen for herbicidal activity.

Part 5: Safety & Handling
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Hazard Identification: 5-Iodo-2,4-dimethylpyrimidine is an organoiodide. It may be irritating

to eyes, respiratory system, and skin.

Stability: Light sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-

8°C to prevent deiodination or discoloration.

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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